N-(2,5-dimethylcyclohexyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1λ⁶,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1λ⁶,2-BENZOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This is usually achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1λ⁶,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxides.
Scientific Research Applications
3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1λ⁶,2-BENZOTHIAZOLE-1,1-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1λ⁶,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-2-METHYLBENZAMIDE
- {3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]PROPYL}DIETHYLAMINE
- {3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]PROPYL}DIMETHYLAMINE
Uniqueness
3-[(2,5-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1λ⁶,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of both the nitro group and the benzothiazole ring, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,5-dimethylcyclohexyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H19N3O4S/c1-9-3-4-10(2)13(7-9)16-15-12-6-5-11(18(19)20)8-14(12)23(21,22)17-15/h5-6,8-10,13H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
POXYFTHHTNBRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2)C |
Origin of Product |
United States |
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